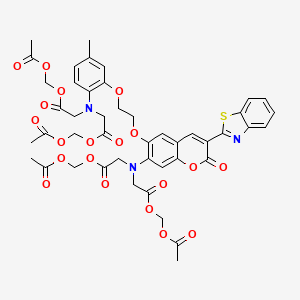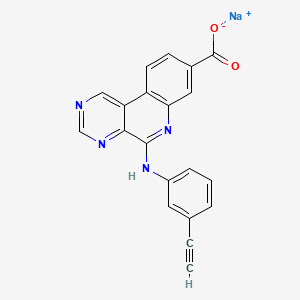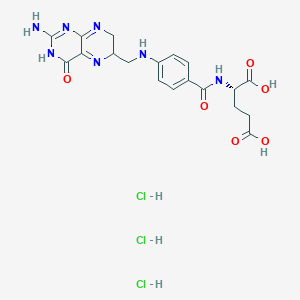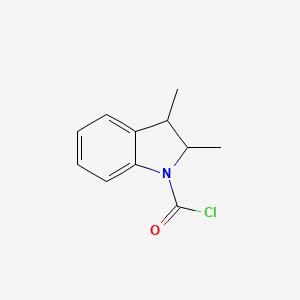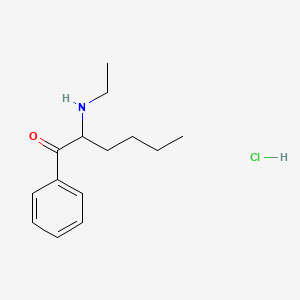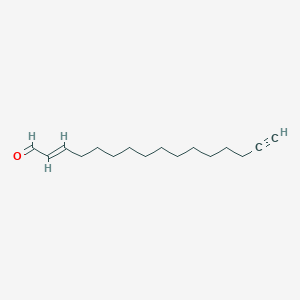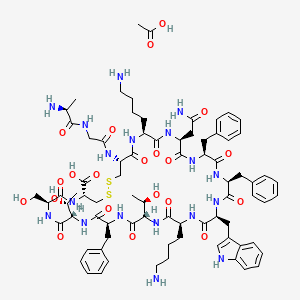![molecular formula C13H14F3N B593791 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] CAS No. 1314779-32-2](/img/structure/B593791.png)
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] is a spirocyclic compound that features a trifluoromethyl group attached to the spiro center. Spirocyclic compounds are characterized by their unique three-dimensional structures, which often result in interesting chemical and biological properties. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor molecule that contains both the isoquinoline and cyclobutane moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation .
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a variety of functional groups, such as halides or amines.
Scientific Research Applications
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Organic Synthesis: As a building block, it can be used to construct more complex molecules with specific desired properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] would depend on its specific biological target. Generally, spirocyclic compounds can interact with proteins and enzymes due to their rigid three-dimensional structures, which can fit into binding sites with high specificity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Another spirocyclic compound with a different core structure but similar three-dimensional properties.
Spirooxindole: Known for its biological activities and used in drug design.
Spirotryprostatin: A compound with microtubule assembly inhibition properties.
Uniqueness
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclobutane] is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other spirocyclic compounds. This group can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for further research and development .
Properties
CAS No. |
1314779-32-2 |
|---|---|
Molecular Formula |
C13H14F3N |
Molecular Weight |
241.257 |
IUPAC Name |
8-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)11-4-1-3-10-9(11)7-17-8-12(10)5-2-6-12/h1,3-4,17H,2,5-8H2 |
InChI Key |
KVSCNDHVOUFDFC-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNCC3=C2C=CC=C3C(F)(F)F |
Synonyms |
8'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


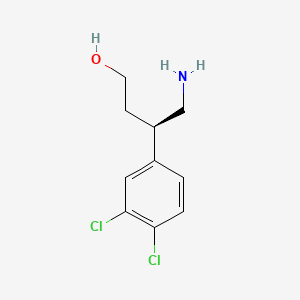
![Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt](/img/new.no-structure.jpg)
